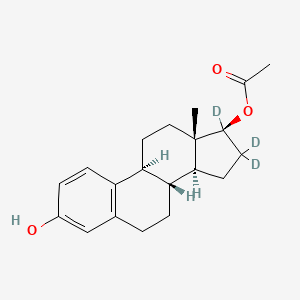

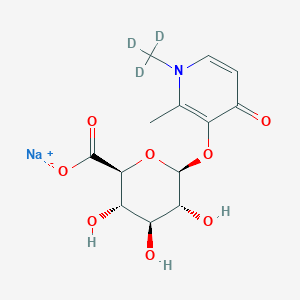

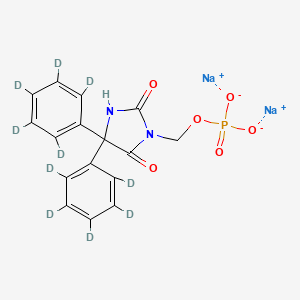

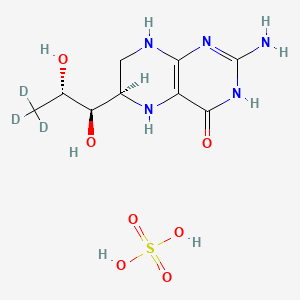

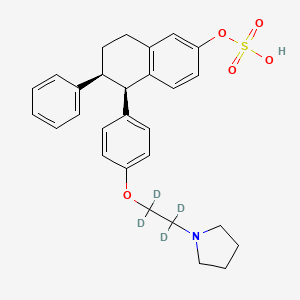

Lasofoxifene sulfate-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

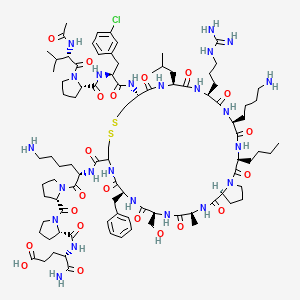

Lasofoxifene sulfate-d4 is a deuterated form of lasofoxifene sulfate, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is a naphthalene derivative that selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .

Another method involves the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt. This is followed by deprotection of the hydroxyl group using hydrobromic acid, and conversion into lasofoxifene via reaction with D-tartaric acid and crystallization .

Industrial Production Methods

Industrial production methods for lasofoxifene sulfate-d4 are not widely documented. the synthesis likely follows similar routes as described above, with additional steps to incorporate deuterium atoms.

Analyse Des Réactions Chimiques

Types of Reactions

Lasofoxifene undergoes various chemical reactions, including:

Reduction: Not commonly reported for lasofoxifene.

Substitution: Common in the synthesis process, such as the alkylation step mentioned above.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes.

Substitution: Hafnium tetrachloride (HfCl4), 1-(2-chloroethyl)pyrrolidine, hydrobromic acid.

Major Products Formed

Oxidation: Various oxidized metabolites.

Substitution: Lasofoxifene and its intermediates.

Applications De Recherche Scientifique

Lasofoxifene sulfate-d4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of lasofoxifene.

Biology: Investigated for its effects on estrogen receptors and related pathways.

Medicine: Studied for its potential in treating postmenopausal osteoporosis, vaginal atrophy, and breast cancer

Industry: Utilized in the development of new SERMs and related compounds.

Mécanisme D'action

Lasofoxifene mediates its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. In bone, it mimics the positive effects of estrogen by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and altering the RANKL/RANK/osteoprotegerin system . In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen receptor-positive breast cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tamoxifen: Another SERM used in breast cancer treatment.

Raloxifene: Used for osteoporosis and breast cancer prevention.

Nafoxidine: A related compound synthesized via similar methods.

Uniqueness

Lasofoxifene has a higher binding affinity for estrogen receptors compared to tamoxifen and raloxifene. It also has improved oral bioavailability and a longer half-life, making it more effective in certain therapeutic applications .

Propriétés

Formule moléculaire |

C28H31NO5S |

|---|---|

Poids moléculaire |

497.6 g/mol |

Nom IUPAC |

[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |

InChI |

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2 |

Clé InChI |

NXQINUGCNDMKEW-NXOFZFLXSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)OS(=O)(=O)O)C4=CC=CC=C4)N5CCCC5 |

SMILES canonique |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.